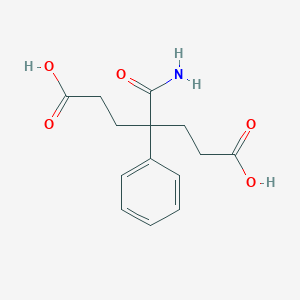

4-Carbamoyl-4-phenylheptanedioic acid

Description

Properties

CAS No. |

61354-02-7 |

|---|---|

Molecular Formula |

C14H17NO5 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

4-carbamoyl-4-phenylheptanedioic acid |

InChI |

InChI=1S/C14H17NO5/c15-13(20)14(8-6-11(16)17,9-7-12(18)19)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,20)(H,16,17)(H,18,19) |

InChI Key |

WUBHHWPKUJDQBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-carbamoyl-4-phenylheptanedioic acid, we compare it with compounds sharing functional groups (carboxylic acids, carbamoyl, or aromatic substituents) or structural motifs.

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Impact on Reactivity: The dual carboxylic acid groups in this compound contrast with monofunctional acids like 2-chloro-6-methylpyrimidine-4-carboxylic acid, likely enhancing its chelation or coordination capabilities .

Aromatic Substituent Effects :

- The phenyl group in this compound may stabilize crystal packing via π-π interactions, akin to observations in pyrimidine derivatives .

Biological and Material Relevance :

- Carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are often intermediates in drug synthesis, suggesting similar utility for the target compound .

- Boronic acid analogs (e.g., (4-(dimethylcarbamoyl)phenyl)boronic acid) exhibit distinct reactivity in Suzuki-Miyaura couplings, highlighting divergent applications compared to purely carboxylic acid-based structures .

Preparation Methods

Formation of 4-Phenylheptanedioic Acid

The phenyl group is introduced at the 4-position through a Friedel-Crafts alkylation or nucleophilic substitution . In a method adapted from morpholine derivative syntheses, heptanedioic acid is first converted to its diester (e.g., dimethyl heptanedioate) to protect the carboxylic acid groups. Treatment with benzyl bromide in the presence of a Lewis acid (AlCl₃) facilitates alkylation at the 4-position.

Reaction Conditions :

-

Solvent: Dichloromethane

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv)

-

Temperature: 0°C to room temperature

-

Yield: ~65% (isolated after hydrolysis of the ester)

Introduction of the Carbamoyl Group

The carbamoyl moiety is introduced via nucleophilic acyl substitution . The 4-phenylheptanedioic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with ammonia or urea to yield the carbamoyl derivative.

Optimization Notes :

Alternative Pathway: Cyanohydrin Intermediate

A two-step approach involving cyanohydrin formation followed by hydrolysis offers improved regioselectivity:

-

Cyanohydrin Synthesis :

4-Ketoheptanedioic acid reacts with hydrogen cyanide (HCN) in the presence of a catalytic base (KOH) to form 4-cyano-4-hydroxyheptanedioic acid. -

Hydrolysis and Phenylation :

The cyanohydrin undergoes acid-catalyzed hydrolysis to yield a ketone intermediate, which is subsequently subjected to a Grignard reaction with phenylmagnesium bromide to install the phenyl group.

Key Data :

Catalytic Asymmetric Synthesis

Chiral variants of this compound require enantioselective methods. Organocatalytic Michael addition has been explored, leveraging proline-derived catalysts to induce asymmetry at the 4-position. For example:

-

Catalyst: L-Proline (10 mol%)

-

Michael donor: Nitroethylene

-

Michael acceptor: 4-Phenylheptanedienoic acid ester

Purification and Characterization

Crystallization Techniques

The final product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), exploiting the differential solubility of the dicarboxylic acid and byproducts.

Q & A

Q. What are the recommended synthetic protocols for 4-Carbamoyl-4-phenylheptanedioic acid, and how can purity be optimized?

Synthesis typically involves multi-step organic reactions, such as carbamoylation of a heptanedioic acid backbone followed by phenyl group introduction. Key steps include:

- Carbamoylation : Reacting the precursor acid with phenyl isocyanate under anhydrous conditions.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final recrystallization in ethanol/water mixtures improves purity .

- Validation : Monitor reactions via TLC and confirm purity using HPLC (>95% purity threshold).

Q. How should researchers characterize the molecular structure of this compound?

Structural elucidation requires:

- Single-crystal X-ray diffraction (XRD) : Grow crystals via slow evaporation in DMSO/water. Refine data using SHELXL (for bond lengths/angles) and visualize with WinGX/ORTEP for anisotropic displacement ellipsoids .

- Spectroscopic analysis : and NMR in DMSO-d6 to confirm functional groups. Compare peaks to analogous compounds (e.g., 4-Benzenesulfonyl-4-cyano-heptanedioic acid) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

Challenges include disordered solvent molecules or phenyl group rotation. Mitigation strategies:

- SHELXL constraints : Apply "ISOR" and "DELU" commands to restrain thermal parameters for disordered regions .

- Twinned data handling : Use SHELXL’s twin refinement mode if crystal twinning is detected (e.g., BASF parameter adjustment) .

- Validation : Cross-check with PLATON’s ADDSYM to avoid overfitting .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. XRD bond lengths) require:

- Multi-technique reconciliation : Validate NMR assignments using -labeling for carbamoyl groups.

- Computational modeling : Compare experimental XRD data with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G** basis set) to identify steric/electronic effects .

- Error analysis : Quantify instrumental uncertainties (e.g., XRD resolution limits, NMR sensitivity) using statistical tools like R-factor analysis .

Q. What methodologies are suitable for evaluating the biological activity of this compound?

Focus on in vitro assays to avoid commercial/regulatory hurdles:

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to determine IC.

- Cellular uptake : Label the compound with and measure intracellular concentration via scintillation counting.

- Ethical compliance : Follow guidelines for non-pharmaceutical use (e.g., avoid in vivo testing without institutional approval) .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) using GROMACS.

- Reactivity descriptors : Calculate Fukui indices (via Gaussian09) to identify nucleophilic/electrophilic sites on the carbamoyl and phenyl groups .

- Docking studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzyme active sites) .

Methodological Notes

- Data reproducibility : Document all experimental parameters (e.g., XRD wavelength, NMR shimming) to enable replication .

- Contradiction resolution : Apply triangulation by combining XRD, NMR, and computational data to resolve ambiguities .

- Software tools : Prioritize open-source programs (e.g., SHELX, WinGX) for transparency and peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.